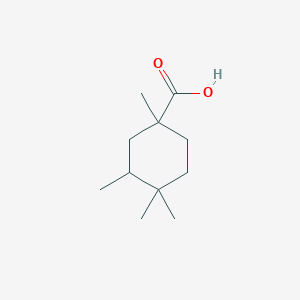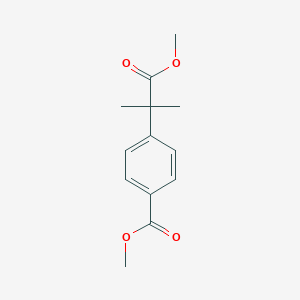
(3-Chloro-4-methoxyphenyl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-methoxyphenyl)-phenylmethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a 3-chloro-4-methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: Combine (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride in a suitable solvent, such as dichloromethane.
Catalysis: Add aluminum chloride to the reaction mixture to initiate the Friedel-Crafts acylation.
Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-methoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-chloro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of (3-chloro-4-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-methoxyphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-methoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the chloro group.
(3-Chloro-4-hydroxyphenyl)(phenyl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(3-Chloro-4-methoxyphenyl)-phenylmethanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
10547-61-2 |
|---|---|
Molekularformel |
C14H11ClO2 |
Molekulargewicht |
246.69g/mol |
IUPAC-Name |
(3-chloro-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
IGNLOYXQTDSIAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Isopropyl-4-[2-(4-isopropylphenyl)-1-methylpropyl]benzene](/img/structure/B373595.png)






![14-Oxatetracyclo[7.3.1.1~1,5~.0~5,13~]tetradecan-13-ol](/img/structure/B373611.png)
